Lipophilicity Advantage: >16-Fold Higher Computed LogP vs. the Cyclopropyl-Only Analog
The target compound exhibits a computed LogP of 1.67, which represents a 1.57‑unit (37‑fold linear scale) increase over the cyclopropyl‑only analog 6‑cyclopropyl‑2,3‑dihydropyridazin‑3‑one (CAS 1161737‑33‑2, XLogP = 0.1) . This difference is attributable to the CF₃ group at the 4‑position, which is absent in the comparator. The magnitude of the shift places the target compound in the moderately lipophilic range associated with favorable membrane permeability for both pharmaceutical and agrochemical lead candidates, whereas the comparator remains in the highly polar, poorly permeable range.
| Evidence Dimension | Computed lipophilicity (XLogP/LogP) |
|---|---|
| Target Compound Data | LogP = 1.67 |
| Comparator Or Baseline | 6-Cyclopropyl-2,3-dihydropyridazin-3-one (CAS 1161737-33-2), XLogP = 0.1 |
| Quantified Difference | ΔLogP = +1.57 (≈37‑fold increase in partition coefficient) |
| Conditions | Computed values from Chemscene database (target) and Chem960 database (comparator) |
Why This Matters
A >1.5‑unit LogP difference indicates the target compound resides in a qualitatively different permeability and protein‑binding regime, making it a non‑substitutable tool for assays requiring defined, intermediate lipophilicity.
